Ethyl 4,5-dimethyl-2-{[(2-methyl-1,3-thiazol-4-yl)acetyl]amino}thiophene-3-carboxylate
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Overview
Description
ETHYL 4,5-DIMETHYL-2-[2-(2-METHYL-1,3-THIAZOL-4-YL)ACETAMIDO]THIOPHENE-3-CARBOXYLATE is a complex organic compound that belongs to the class of thiophene derivatives Thiophene derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 4,5-DIMETHYL-2-[2-(2-METHYL-1,3-THIAZOL-4-YL)ACETAMIDO]THIOPHENE-3-CARBOXYLATE typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Thiazole Ring: The thiazole ring is synthesized by reacting 2-methyl-1,3-thiazole-4-carboxylic acid with appropriate reagents under controlled conditions.
Acetamido Group Introduction: The acetamido group is introduced by reacting the thiazole derivative with acetic anhydride.
Thiophene Ring Formation: The thiophene ring is formed by cyclization reactions involving sulfur-containing reagents.
Esterification: The final step involves esterification to introduce the ethyl ester group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the compound. Reaction conditions such as temperature, pressure, and solvent choice are optimized to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
ETHYL 4,5-DIMETHYL-2-[2-(2-METHYL-1,3-THIAZOL-4-YL)ACETAMIDO]THIOPHENE-3-CARBOXYLATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the reagents used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with halogen atoms replacing hydrogen atoms.
Scientific Research Applications
ETHYL 4,5-DIMETHYL-2-[2-(2-METHYL-1,3-THIAZOL-4-YL)ACETAMIDO]THIOPHENE-3-CARBOXYLATE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in designing new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of ETHYL 4,5-DIMETHYL-2-[2-(2-METHYL-1,3-THIAZOL-4-YL)ACETAMIDO]THIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
ETHYL 4,5-DIMETHYL-2-[2-(2-METHYL-1,3-THIAZOL-4-YL)ACETAMIDO]THIOPHENE-3-CARBOXYLATE: shares structural similarities with other thiophene and thiazole derivatives.
Thiazole Derivatives: Compounds like 2,4-disubstituted thiazoles exhibit similar biological activities.
Thiophene Derivatives: Compounds like 2,5-dimethylthiophene are structurally related and have comparable chemical properties.
Uniqueness
The uniqueness of ETHYL 4,5-DIMETHYL-2-[2-(2-METHYL-1,3-THIAZOL-4-YL)ACETAMIDO]THIOPHENE-3-CARBOXYLATE lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for targeted research and development in various scientific fields.
Properties
Molecular Formula |
C15H18N2O3S2 |
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Molecular Weight |
338.4 g/mol |
IUPAC Name |
ethyl 4,5-dimethyl-2-[[2-(2-methyl-1,3-thiazol-4-yl)acetyl]amino]thiophene-3-carboxylate |
InChI |
InChI=1S/C15H18N2O3S2/c1-5-20-15(19)13-8(2)9(3)22-14(13)17-12(18)6-11-7-21-10(4)16-11/h7H,5-6H2,1-4H3,(H,17,18) |
InChI Key |
QEXRDWIPVLGJCD-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C)C)NC(=O)CC2=CSC(=N2)C |
Origin of Product |
United States |
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